![molecular formula C19H13F5N6 B610330 5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine CAS No. 1610964-64-1](/img/structure/B610330.png)

5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine

Vue d'ensemble

Description

L’Unesbuline, également connue sous le nom de PTC596, est une nouvelle petite molécule qui a suscité un intérêt considérable dans le domaine de la thérapeutique anticancéreuse. Il s’agit d’un composé biodisponible par voie orale qui se lie à la tubuline, une protéine essentielle à la division cellulaire, inhibant ainsi la formation des microtubules. Cette action entraîne l’arrêt des cellules en phase G2/M du cycle cellulaire, provoquant finalement la mort cellulaire. L’Unesbuline est unique en ce qu’elle n’est pas un substrat du transporteur de la p-glycoprotéine, ce qui lui permet d’être administrée par voie orale et de cibler efficacement les tumeurs solides et les cancers hématologiques .

Analyse Biochimique

Biochemical Properties

PTC596 plays a significant role in biochemical reactions by binding to the colchicine site of tubulin, a protein that forms microtubules . Microtubules are essential for cell shape, motility, and chromosome segregation during cell division. By binding to tubulin, PTC596 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . PTC596 also interacts with the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, leading to its downregulation . This interaction results in the hyperphosphorylation of BMI1 and a reduction in H2A ubiquitination levels .

Cellular Effects

PTC596 has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase, leading to apoptosis . This effect is observed in multiple cancer cell lines, including those resistant to other treatments . PTC596 also influences cell signaling pathways by downregulating BMI1, which is involved in the regulation of gene expression and cellular metabolism . Additionally, PTC596 has been shown to inhibit the proliferation of cancer stem cells .

Molecular Mechanism

The molecular mechanism of PTC596 involves its binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . PTC596 also downregulates BMI1 by inducing its hyperphosphorylation, which reduces H2A ubiquitination levels and affects gene expression . Furthermore, PTC596 inhibits the activity of the anaphase-promoting complex/cyclosome (APC/C) and its co-activator CDC20, leading to the persistent activation of CDK1 and CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PTC596 change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that PTC596 can induce sustained cell cycle arrest and apoptosis in cancer cells . Additionally, PTC596 has demonstrated efficacy in in vivo models, where it inhibits tumor growth and improves survival rates . The stability and long-term effects of PTC596 make it a promising candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of PTC596 vary with different dosages in animal models. At lower doses, PTC596 effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, PTC596 can cause adverse effects such as neutropenia and thrombocytopenia . These toxic effects are dose-dependent and reversible upon discontinuation of the treatment . The optimal dosage of PTC596 is currently being investigated in clinical trials to balance efficacy and safety .

Metabolic Pathways

PTC596 is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate microtubule dynamics and cell cycle progression . PTC596 also affects metabolic flux by downregulating BMI1, which influences the expression of genes involved in cellular metabolism . The compound’s impact on metabolic pathways contributes to its anticancer activity and ability to induce apoptosis in cancer cells .

Transport and Distribution

PTC596 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to target brain tumors . PTC596 also interacts with transporters and binding proteins that facilitate its localization and accumulation in cancer cells . The distribution of PTC596 within tissues is crucial for its therapeutic efficacy and ability to reach target sites.

Subcellular Localization

PTC596 localizes to specific subcellular compartments, including the cytoplasm and nucleus . In the cytoplasm, PTC596 binds to tubulin and disrupts microtubule dynamics . In the nucleus, PTC596 affects gene expression by downregulating BMI1 and reducing H2A ubiquitination levels . The subcellular localization of PTC596 is essential for its activity and ability to induce cell cycle arrest and apoptosis in cancer cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Unesbuline implique plusieurs étapes, en commençant par la préparation d’intermédiaires clés. L’étape initiale implique généralement la formation d’une structure de base par une série de réactions de condensation et de cyclisation. Les étapes suivantes comprennent des modifications de groupe fonctionnel pour introduire des substituants spécifiques qui améliorent la bioactivité et les propriétés pharmacocinétiques du composé. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté optimale.

Méthodes de production industrielle

La production industrielle de l’Unesbuline suit une voie de synthèse similaire mais est mise à l’échelle pour s’adapter à des lots de grande taille. Cela implique l’optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Des techniques avancées telles que la chimie à flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et la reproductibilité. Des mesures de contrôle de la qualité, y compris la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, sont essentielles pour garantir la constance et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’Unesbuline subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule d’Unesbuline, modifiant potentiellement sa bioactivité.

Réduction : Les réactions de réduction peuvent être utilisées pour convertir des groupes fonctionnels spécifiques en leurs formes réduites correspondantes, ce qui peut avoir un impact sur la pharmacocinétique du composé.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de l’Unesbuline.

Réactifs et conditions communs

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Solvants : Diméthylsulfoxyde (DMSO), acétonitrile, méthanol.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l’oxydation d’un groupe alcool dans l’Unesbuline pourrait produire une cétone ou un aldéhyde, tandis que la réduction d’un groupe nitro pourrait produire une amine.

Applications de la recherche scientifique

L’Unesbuline a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme composé modèle pour étudier les agents liant la tubuline et leurs effets sur la dynamique des microtubules.

Biologie : Enquête sur son rôle dans la régulation du cycle cellulaire et l’apoptose, fournissant des informations sur les processus cellulaires.

Médecine : Développé principalement comme agent anticancéreux, avec des essais cliniques en cours pour divers cancers, notamment le cancer de l’ovaire, le léiomyosarcome et les gliomes

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Unesbulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study tubulin-binding agents and their effects on microtubule dynamics.

Biology: Investigated for its role in cell cycle regulation and apoptosis, providing insights into cellular processes.

Medicine: Primarily developed as an anti-cancer agent, with ongoing clinical trials for various cancers including ovarian cancer, leiomyosarcoma, and gliomas

Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.

Mécanisme D'action

L’Unesbuline exerce ses effets en se liant au site de liaison de la colchicine sur la tubuline, inhibant ainsi la polymérisation des microtubules. Cette inhibition perturbe la formation du fuseau mitotique, essentiel à la ségrégation des chromosomes pendant la division cellulaire. Par conséquent, les cellules sont arrêtées en phase G2/M, conduisant à l’apoptose. L’Unesbuline réduit également l’expression de MCL-1, une protéine qui favorise la survie cellulaire, et induit l’apoptose mitochondriale indépendante de p53 .

Comparaison Avec Des Composés Similaires

L’Unesbuline est comparée à d’autres agents liant la tubuline, tels que :

Colchicine : Comme l’Unesbuline, la colchicine se lie à la tubuline mais est principalement utilisée pour traiter la goutte et la fièvre méditerranéenne familiale.

Paclitaxel : Un autre agent liant la tubuline utilisé en chimiothérapie, mais il stabilise les microtubules plutôt que d’inhiber leur formation.

Vincristine : Utilisé en chimiothérapie, il se lie à la tubuline et inhibe la formation des microtubules, mais il présente des propriétés pharmacocinétiques et des effets secondaires différents.

L’unicité de l’Unesbuline réside dans sa biodisponibilité par voie orale et sa capacité à échapper à la résistance aux médicaments médiée par la p-glycoprotéine, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

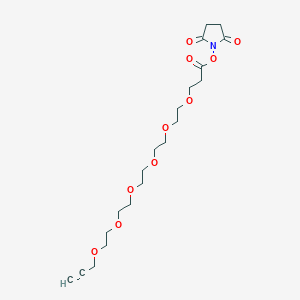

IUPAC Name |

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWOOPCEXYVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610964-64-1 | |

| Record name | Unesbulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNESBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of PTC596?

A1: PTC596 is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]

Q2: What are the downstream effects of PTC596 treatment on cancer cells?

A2: PTC596's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:

- Apoptosis Induction: PTC596 induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]

- Downregulation of MCL1: PTC596 treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]

- Sensitization to Ionizing Radiation: In DIPG cells, PTC596 sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining PTC596 with radiotherapy.

Q3: Does PTC596 affect the tumor microenvironment?

A3: Studies in lung cancer models suggest that PTC596 treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []

Q4: What is the preclinical evidence supporting the use of PTC596 in cancer treatment?

A4: Extensive preclinical data support the potential of PTC596 as an anticancer agent:

- In vitro efficacy: PTC596 demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]

- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that PTC596 can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]

- Synergistic effects: PTC596 exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.

Q5: What clinical trials have been conducted with PTC596?

A5: PTC596 has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored PTC596 in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]

Q6: What are the main findings from the completed Phase 1 clinical trial of PTC596 as a single agent?

A6: The Phase 1 trial evaluating PTC596 as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []

Q7: What is the current status of PTC596 clinical development?

A7: Information on the current status of PTC596's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.

Q8: What are the known resistance mechanisms associated with PTC596?

A8: Research on resistance mechanisms to PTC596 is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of PTC596's anti-myeloma activity. []

Q9: Are there any biomarkers that can predict response to PTC596?

A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to PTC596-based combination therapies:

- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of PTC596 and the MCL1 inhibitor S63845. []

- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of PTC596 and the MEK inhibitor trametinib. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.